2-Chloroacetoacetamide

Description

BenchChem offers high-quality 2-Chloroacetoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroacetoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

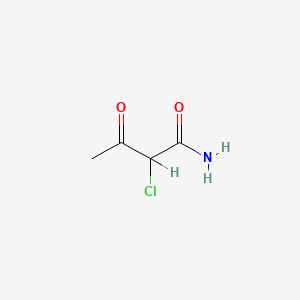

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-2(7)3(5)4(6)8/h3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOLFYMBFIGYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986460 | |

| Record name | 2-Chloro-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67271-66-3 | |

| Record name | 2-Chloro-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67271-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067271663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroacetoacetamide (CAS 631-72-1)

A Core Building Block for Advanced Chemical Synthesis and Drug Discovery

Authored by: Your Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and synthetic research, the demand for versatile, reactive intermediates is perennial. 2-Chloroacetoacetamide (CAS 631-72-1), also known as 2-chloro-3-oxobutanamide, emerges as a molecule of significant interest. Its structure uniquely combines two highly reactive functional centers: an α-chloro ketone and an amide. This duality makes it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures, positioning it as a valuable tool for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Chloroacetoacetamide, grounded in established scientific principles and field-proven insights.

Core Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. While extensive experimental data for 2-Chloroacetoacetamide is not broadly published, we can compile its known attributes and draw informed comparisons with closely related analogues.

Table 1: Physicochemical and Identification Data for 2-Chloroacetoacetamide and Related Compounds

| Property | 2-Chloroacetoacetamide | 2-Chloro-N-methyl-3-oxobutanamide | 2-Chloro-N,N-dimethyl-3-oxobutanamide |

| CAS Number | 631-72-1 (or 67271-66-3) | 4116-10-3 | 5810-11-7 |

| Molecular Formula | C₄H₆ClNO₂ | C₅H₈ClNO₂ | C₆H₁₀ClNO₂ |

| Molecular Weight | 135.55 g/mol [1] | 149.58 g/mol [2] | 163.60 g/mol [3] |

| Appearance | - | - | Liquid[3] |

| Melting Point | Not available | 78-80 °C | Not applicable |

| Boiling Point | Not available | Not available | Not available |

| Purity | ≥98%[1] | ≥98%[2] | 97%[4] |

| Storage | Sealed in dry, 2-8°C[1] | Sealed in dry, 2-8°C[2] | - |

Synthesis of 2-Chloroacetoacetamide: A Protocol Deep-Dive

The synthesis of 2-Chloroacetoacetamide is a critical process that requires careful control to ensure high yield and purity, primarily by avoiding the formation of the dichlorinated byproduct. A robust method involves the direct chlorination of acetoacetamide.

Recommended Synthetic Protocol: Chlorination with Trichloroisocyanuric Acid

This method, detailed in patent literature, provides an effective route to 2-Chloroacetoacetamide with good control over the reaction.[5]

Reaction Scheme:

Caption: Synthesis of 2-Chloroacetoacetamide via chlorination.

Materials:

-

Acetoacetamide

-

Trichloroisocyanuric Acid (TCCA)

-

Ethanol

-

Acetonitrile (for GC analysis)

-

Heptane (for recrystallization)

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, prepare a mixture of acetoacetamide and ethanol. The recommended weight ratio of ethanol to acetoacetamide is between 3:1 and 10:1.[5]

-

Chlorination: Cool the mixture to 0°C. Over a period of one hour, add trichloroisocyanuric acid (TCCA) portion-wise to the stirred mixture. The molar ratio of TCCA to acetoacetamide should be in the range of 0.30 to 0.38.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC).[5] A sample from the reaction mass can be diluted with acetonitrile for analysis. The disappearance of the starting material and the formation of the product can be tracked.

-

Work-up: Upon completion of the reaction, the insoluble byproduct, isocyanuric acid, is removed by filtration.[5]

-

Isolation and Purification: The filtrate, containing the desired product, is concentrated under reduced pressure to yield crude crystals of 2-Chloroacetoacetamide.[5] Further purification can be achieved by recrystallization from a mixed solvent system, such as ethanol and heptane.[5]

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: TCCA is a solid, easy-to-handle chlorinating agent that offers good control over the reaction compared to gaseous chlorine.

-

Solvent: Ethanol is a suitable solvent that dissolves the starting material and facilitates the reaction.

-

Temperature Control: Maintaining a low temperature (0°C) during the addition of TCCA is crucial to control the exothermicity of the reaction and to minimize the formation of the di-chlorinated byproduct, 2,2-dichloroacetoacetamide.[5]

-

Stoichiometry: Using a slight sub-stoichiometric amount of the chlorinating agent helps to prevent over-chlorination.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloroacetoacetamide is dominated by the electrophilic nature of the carbon atom bonded to the chlorine atom. This makes it susceptible to nucleophilic substitution reactions, a cornerstone of its utility in synthetic chemistry.

Caption: General nucleophilic substitution on 2-Chloroacetoacetamide.

Nucleophilic Substitution Reactions

The α-chloro group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities into the molecule.

-

N-Nucleophiles (Amines): Primary and secondary amines react with 2-Chloroacetoacetamide to form the corresponding α-aminoacetoacetamide derivatives. These reactions are fundamental in the synthesis of various biologically active compounds.

-

S-Nucleophiles (Thiols): Thiols and their corresponding thiolates are potent nucleophiles that readily displace the chloride to form thioether derivatives. These sulfur-containing compounds are of significant interest in medicinal chemistry.

-

O-Nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides can also serve as nucleophiles, leading to the formation of α-alkoxy or α-aryloxy acetoacetamide derivatives, although they are generally less reactive towards α-chloro amides compared to amines and thiols.

The presence of the adjacent acetyl group can influence the reactivity of the α-carbon, and the amide functionality provides a site for potential intramolecular reactions or hydrogen bonding, which can affect the reaction kinetics and pathways.

Applications in Drug Development and Research

The bifunctional nature of 2-Chloroacetoacetamide makes it a highly attractive building block in the design and synthesis of novel therapeutic agents and chemical probes.

-

Heterocyclic Synthesis: The dual reactivity of 2-Chloroacetoacetamide can be exploited in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many approved drugs.

-

Fragment-Based Drug Discovery (FBDD): As a small, reactive fragment, 2-Chloroacetoacetamide can be used in FBDD campaigns to identify and develop novel inhibitors for various biological targets.

-

Covalent Inhibitors: The reactive chloroacetamide moiety can be incorporated into larger molecules designed to form covalent bonds with specific amino acid residues (e.g., cysteine) in a protein's active site. This can lead to potent and long-lasting inhibition, a strategy increasingly employed in modern drug design.

While specific examples of marketed drugs derived directly from 2-Chloroacetoacetamide are not readily found in the literature, the broader class of chloroacetamides are well-established intermediates in the pharmaceutical industry.[4]

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity and purity of 2-Chloroacetoacetamide.

-

Gas Chromatography (GC): As demonstrated in the patent literature, GC is a suitable technique for monitoring the synthesis of 2-Chloroacetoacetamide.[5] The retention times for acetoacetamide, 2-chloroacetoacetamide, and 2,2-dichloroacetoacetamide on a specific column provide a clear method for assessing reaction progress and product purity.[5]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be employed for the analysis of 2-Chloroacetoacetamide and its derivatives.[6]

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methylene protons adjacent to the chlorine, and the amide protons.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch, the C=O stretches of the ketone and amide, and the C-Cl stretch.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak.

-

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-Chloroacetoacetamide is not widely available, data from the closely related 2-chloro-N,N-dimethyl-3-oxobutanamide and the parent compound 2-chloroacetamide provide essential guidance for safe handling.

Table 2: Hazard Information for Related Compounds

| Hazard Statement | 2-Chloro-N,N-dimethyl-3-oxobutanamide[7] | 2-Chloroacetamide[8] |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) | Toxic if swallowed (H301) |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | May cause skin sensitization (H317) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | - |

| Respiratory Irritation | May cause respiratory irritation (H335) | - |

| Reproductive Toxicity | - | Suspected of damaging fertility (H361f) |

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloroacetoacetamide (CAS 631-72-1) is a synthetically valuable compound with significant potential in drug discovery and chemical research. Its dual functionality as an α-chloro ketone and an amide offers a versatile platform for the construction of complex molecular architectures. While there are gaps in the publicly available data for this specific molecule, this guide provides a solid foundation for its synthesis, handling, and application by leveraging data from closely related compounds and established chemical principles. As research in medicinal chemistry continues to evolve, the utility of such reactive and versatile building blocks will undoubtedly expand, making a thorough understanding of their properties and reactivity more crucial than ever.

References

-

PubChem. (n.d.). 2-Chloro-N,N-dimethyl-3-oxobutanamide. Retrieved from [Link]

-

MP Biomedicals. (n.d.). 2-Chloroacetamide. Retrieved from [Link]

- Ueki, K., & Ishikawa, J. (2019). Method for producing 2-chloroacetoacetamide. (WO2019146508A1). Google Patents.

-

SIELC Technologies. (2018, February 16). Separation of 2-Chloro-N,N-dimethyl-3-oxobutanamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Chloroacetamide, 500 grams, Each. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Chloro-N,N-dimethyl-3-oxobutanamide | C6H10ClNO2 | CID 93011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-chloro-N,N-dimethyl-3-oxobutanamide | CymitQuimica [cymitquimica.com]

- 5. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 6. 2-Chloro-N,N-dimethyl-3-oxobutanamide | SIELC Technologies [sielc.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Molecular Architecture and Chemical Reactivity of 2-Chloroacetoacetamide (2-CAA): A Pathway to Advanced Therapeutics

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the

Structural Dynamics & Electronic Profiling

The foundational utility of DMCAA (CAS: 5810-11-7) stems from its unique orbital mechanics. The structural motif

-

Electrophilic Activation: The adjacent electron-withdrawing ketone and amide groups stabilize forming anionic intermediates, while the chlorine atom lowers the lowest unoccupied molecular orbital (LUMO) of the

-carbon. This shifts the kinetic preference heavily toward rapid -

Steric & Lipophilic Tuning: Substituting the terminal amide with methyl groups (DMCAA) alters the spatial bulk and partition coefficient, making it a critical reagent in designing bio-available 1[1]. Furthermore, DMCAA natively presents as a clear, combustible liquid with a defined molecular weight of 163.60 g/mol (2)[2].

Quantitative Data: Physicochemical Profiling

The data below outlines the baseline metrics for DMCAA, essential for establishing strict process controls during scale-up syntheses ().

| Parameter | Value |

| Molecular Weight | 163.60 g/mol |

| Physical State | Clear, light yellow liquid |

| Boiling Point | 95 °C (at 0.7 mmHg) |

| Density | 1.203 g/mL (at 25 °C) |

| Refractive Index ( | 1.484 |

| GHS Hazard Classification | Danger (H302, H315, H317, H318, H351) |

The Kinetics of High-Yield Synthesis: A Self-Validating Protocol

A historical bottleneck in 2-CAA synthesis is the thermodynamic ease of over-chlorination. Applying standard chlorinating agents (like raw

To bypass this, modern processes deploy Trichloroisocyanuric acid (TCCA) . By limiting TCCA to precisely 0.30–0.38 molar equivalents relative to the acetoacetamide precursor, chemists inherently cap the availability of electropositive chlorine (

Protocol 1: Controlled Synthesis of 2-CAA via TCCA

Causality & Mechanism: Conducting the reaction in ethanol natively acts as a polar protic heat sink to manage exothermic energy spikes, suppressing kinetic side reactions. The inclusion of inorganic salts (e.g., ammonium chloride) stabilizes the system pH to maintain uniform

-

Initialization: Suspend 0.5 g of acetoacetamide (~4.8 mmol) and 0.09 g of ammonium chloride in 2.5 g of high-purity ethanol (solvent mass 3 to 10 times the precursor weight). Chill the reactor to exactly 0 °C.

-

Halogenation: Gradually introduce 0.4 g of solid TCCA (0.34 molar equivalents) under continuous stirring. The solid-state addition regulates the release of the active chlorine.

-

Aging & Validation: Stir the reaction matrix at 0 °C for 1.5 hours. Self-validation step: The reaction’s endpoint is visually confirmed by the precipitation of insoluble isocyanuric acid, and chemically validated using an iodine-starch test indicating the complete consumption of TCCA.

-

Isolation: Filter out the isocyanuric acid solids. The remaining filtrate is sampled for GC analysis to verify optimal selectivity.

Table 2: Validated Chlorination Yields (4) [4]

| Molar Ratio (TCCA : Precursor) | Temp (°C) | Solvent Ratio (wt) | 2-CAA Yield | Di-chlorinated Byproduct |

| 0.34 | 0 °C | 5x (Ethanol) | 85.0% | 8.0% |

Heterocyclic Cyclization & Drug Development Pathways

The true value of 2-CAA surfaces in its capacity for cascade cyclization, synthesizing highly complex heteroaromatic rings required for target-binding in pharmacological models.

Protocol 2: Assembly of 2-Aminothiazole Scaffolds

Reacting DMCAA with thiourea variants triggers a modified Hantzsch Thiazole Synthesis.

-

Mechanistic Causality: The soft nucleophile (sulfur atom of thiourea) highly discriminates for the softer electrophile (the

-chloro carbon), rapidly triggering an

Complex Ylide Cyclization into Maleimides

Further pushing the boundaries of organic methodologies, N-methyl-2-chloroacetoacetamide undergoes a high-order cascade with triphenylphosphine and dialkyl acetylenedicarboxylates. This generates an unstable vinyltriphenylphosphonium salt intermediate, which structurally rearranges into a stabilized phosphorus ylide. Ultimately, this drives a spontaneous elimination-cyclization cascade, yielding highly functionalized 5[5].

Visualizing the Reaction Architecture

Reaction pathways of 2-CAA: From selective chlorination to advanced heterocyclic cyclization.

References

-

N,N-DIMETHYL-2-CHLOROACETOACETAMIDE Four Chongqing Chemdad Co. Chemdad. 1

-

Vinyl Triphenylphosphonium Salt–Mediated Synthesis of Functionalized Alkenes. ResearchGate. 5

-

2-Chloro-N,N-dimethyl-3-oxobutanamide | CID 93011. PubChem (NIH). 2

-

WO2019146508A1 - Method for producing 2-chloroacetoacetamide. Google Patents. 3

-

JP2018158950A - Method for producing 2-chloroacetoacetamide. Google Patents. 4

-

N,N-Dimethyl-2-chloroacetoacetamide Wacker Chemie AG. Sigma-Aldrich.

Sources

- 1. N,N-DIMETHYL-2-CHLOROACETOACETAMIDE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Chloro-N,N-dimethyl-3-oxobutanamide | C6H10ClNO2 | CID 93011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2019146508A1 - Method for producing 2-chloroacetoacetamide - Google Patents [patents.google.com]

- 4. JP2018158950A - Method for producing 2-chloroacetoacetamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Difference between 2-Chloroacetoacetamide and 2-Bromoacetoacetamide

An In-depth Technical Guide to the Core Differences Between 2-Chloroacetoacetamide and 2-Bromoacetoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice Between Halogenated Acetamides

In the landscape of chemical biology, proteomics, and drug discovery, α-haloacetamides stand out as a pivotal class of bifunctional reagents. Their utility is anchored in an electrophilic carbon center adjacent to a halogen, which serves as a reactive handle for covalent modification, and an amide group that influences solubility and interaction with biological systems. Among the most common reagents in this class are 2-Chloroacetoacetamide (CAA) and 2-Bromoacetoacetamide (BAA). While structurally similar, the substitution of chlorine with bromine imparts a profound difference in their chemical reactivity, influencing their application as alkylating agents, covalent warheads, and synthetic intermediates.

This guide provides a detailed comparative analysis of CAA and BAA, moving beyond a simple list of properties to explain the fundamental principles governing their reactivity. We will explore the causal relationships between their atomic structure and kinetic behavior, provide field-proven protocols for their application, and offer insights to guide the strategic selection of the appropriate reagent for specific research and development goals.

Part 1: Physicochemical and Structural Properties

At a glance, both molecules share the same acetamide backbone. The critical distinction lies in the halogen atom, which dictates not only the molecular weight but, more importantly, the nature of the carbon-halogen bond and the stability of the resulting halide ion. These factors are the primary determinants of their chemical behavior.

| Property | 2-Chloroacetoacetamide | 2-Bromoacetoacetamide |

| Molecular Formula | C₂H₄ClNO | C₂H₄BrNO |

| Molecular Weight | 93.51 g/mol | 137.97 g/mol |

| CAS Number | 79-07-2[1][2] | 683-58-9 |

| Appearance | Colorless to white crystalline solid[2] | White to off-white crystalline solid |

| Melting Point | 116 - 120 °C[2][3] | 91 - 94 °C |

| Solubility | Readily soluble in water[2] | Soluble in water, DMSO |

| Key Hazards | Toxic if swallowed, may cause allergic skin reaction, suspected of damaging fertility[2][4] | Toxic if swallowed, causes skin irritation |

Both CAA and BAA are typically synthesized via the acylation of an amine (in this case, ammonia) with the corresponding haloacetyl chloride (chloroacetyl chloride or bromoacetyl chloride).[2][5][6]

Part 2: The Core Directive: A Tale of Two Leaving Groups

The principal difference in the utility of 2-chloroacetoacetamide and 2-bromoacetoacetamide stems from the leaving group ability of the halide ion during nucleophilic substitution reactions. This is the single most important factor governing their reactivity.

The Sₙ2 Mechanism and Leaving Group Stability

The primary reaction mechanism for these reagents in biological and synthetic contexts is a bimolecular nucleophilic substitution (Sₙ2) reaction.[7][8] In this single, concerted step, a nucleophile (such as the thiolate anion of a cysteine residue) attacks the electrophilic α-carbon, simultaneously displacing the halogen atom, which departs as a halide ion (the "leaving group").

A fundamental principle of organic chemistry states that good leaving groups are weak bases .[7][9][10] The stability of the leaving group as an independent species is paramount; a more stable anion is less likely to re-initiate a reverse reaction and thus facilitates a faster forward reaction rate.

The acidity of the conjugate acids (HCl and HBr) provides a direct measure of the basicity of the halide ions.

-

HBr is a stronger acid (pKa ≈ -9) than HCl (pKa ≈ -7).[7]

-

Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).

-

This is because the larger atomic radius and greater polarizability of bromine allow the negative charge to be distributed over a larger volume, resulting in a more stable anion.[7]

Therefore, bromide is a better leaving group than chloride .[7][11][12]

Caption: General Sₙ2 mechanism for cysteine alkylation.

Consequences for Reactivity and Experimental Design

This fundamental difference in leaving group ability leads to a clear and predictable trend in reactivity:

-

2-Bromoacetoacetamide is significantly more reactive than 2-chloroacetoacetamide. Under identical conditions (concentration, temperature, pH), BAA will alkylate a target nucleophile at a much faster rate.[12][13] For instance, the reaction of bromoacetate with cysteine is substantially faster than that of chloroacetate.[13]

This has direct implications for experimental design:

-

Reaction Time: Protocols using BAA will typically require shorter incubation times to achieve complete alkylation compared to those using CAA.

-

Reagent Concentration: A lower molar excess of BAA may be sufficient for complete modification, whereas CAA might require a higher excess to drive the reaction to completion in a reasonable timeframe.

-

Selectivity: The high reactivity of BAA can be a double-edged sword. While efficient, it increases the risk of off-target modifications on less nucleophilic residues like histidine, lysine, or even methionine, especially with prolonged incubation or high concentrations.[14][15] CAA, being less reactive, can offer a broader experimental window to achieve selective modification of the most reactive nucleophiles, primarily cysteine thiols.

Part 3: Applications in Research and Drug Development

The choice between CAA and BAA is a strategic decision tailored to the specific application.

Cysteine Alkylation in Proteomics

In bottom-up proteomics, the irreversible alkylation of cysteine residues is a critical step. It prevents the reformation of disulfide bonds following protein denaturation and reduction, ensuring consistent enzymatic digestion and accurate peptide identification by mass spectrometry.[16][17]

-

2-Bromoacetoacetamide (and its cousin, Iodoacetamide): Often preferred for its high efficiency and rapid reaction kinetics, ensuring complete alkylation in a short amount of time.[18] This is advantageous for high-throughput workflows. The resulting carboxyamidomethyl-cysteine modification adds a mass of +57.02 Da.

-

2-Chloroacetoacetamide: A perfectly viable and often more cost-effective alternative.[19] Its slower reaction rate requires longer incubation but can be beneficial in complex mixtures where minimizing potential side reactions is a priority.[13][15] It produces the exact same mass modification (+57.02 Da), making data analysis identical.[15]

Covalent Inhibitors and Chemical Probes

Both molecules serve as "warheads" for designing targeted covalent inhibitors, which form a permanent bond with a target protein, often leading to enhanced potency and prolonged duration of action.[20]

-

2-Bromoacetoacetamide: Its higher reactivity makes it a more potent electrophile for targeting nucleophilic residues (e.g., an active-site cysteine) in a protein of interest.[12][20] This is desirable when a rapid and irreversible inhibition is the goal.[18][20]

-

2-Chloroacetoacetamide: May be selected when a degree of selectivity is required or if the target cysteine is particularly hyper-reactive. It is also used in the design of bifunctional probes where one part of the molecule binds covalently while another part contains a reporter tag for downstream analysis.[21]

Intermediates in Synthetic Chemistry

As versatile building blocks, the choice depends on the nucleophile and the desired reaction conditions.[1][5][20][22] BAA is used when reacting with weaker nucleophiles or when milder conditions are necessary.[11] CAA is a robust and economical choice for reactions with strong nucleophiles where its slower reactivity is easily overcome.

Part 4: Experimental Protocols and Practical Considerations

The following section provides a generalized, self-validating protocol for the alkylation of protein cysteine residues for mass spectrometry analysis. The core logic is to denature the protein, reduce all disulfide bonds to free thiols, and then permanently cap these thiols via alkylation.

Workflow for Protein Alkylation

Caption: Standard workflow for protein sample alkylation.

Detailed Step-by-Step Methodology

Causality: The protocol is designed to first expose all cysteine residues (denaturation), then ensure they are in their reactive thiol form (reduction), before permanently modifying them (alkylation). Quenching stops the reaction and prevents the alkylating agent from modifying the digestive enzyme.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate).

-

Denaturant/Solubilization Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.

-

Reducing Agent: 1 M Dithiothreitol (DTT) stock solution in water.

-

Alkylation Stock (prepare fresh, protect from light):

-

For CAA: 500 mM 2-Chloroacetoacetamide in 100 mM Tris-HCl, pH 8.5.

-

For BAA: 500 mM 2-Bromoacetoacetamide in 100 mM Tris-HCl, pH 8.5.

-

-

Quenching Solution: 1 M DTT.

Protocol:

-

Protein Denaturation & Reduction:

-

Alkylation:

-

Using 2-Chloroacetoacetamide (CAA):

-

Add CAA stock solution to a final concentration of 40-55 mM.

-

Incubate in the dark at room temperature for 45-60 minutes . The longer time is required due to lower reactivity.

-

-

Using 2-Bromoacetoacetamide (BAA):

-

Add BAA stock solution to a final concentration of 20-40 mM. A lower concentration is often sufficient.

-

Incubate in the dark at room temperature for 20-30 minutes .[18] The shorter time leverages its higher reactivity and minimizes off-target effects.

-

-

-

Quenching:

-

Sample Preparation for Digestion:

-

Dilute the sample with a buffer compatible with your protease (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to <1.5 M.

-

Proceed with standard enzymatic digestion protocols (e.g., adding trypsin).

-

Conclusion: A Strategic Choice Based on Reactivity

The fundamental difference between 2-Chloroacetoacetamide and 2-Bromoacetoacetamide is not one of kind, but of degree. Both are effective alkylating agents that serve as invaluable tools for researchers. The distinction lies squarely in their reaction kinetics, governed by the superior leaving group ability of bromide over chloride.

-

2-Bromoacetoacetamide offers speed and efficiency , making it ideal for high-throughput applications and for modifying less reactive nucleophiles. However, this potency must be managed with carefully controlled reaction times and concentrations to maintain specificity.

-

2-Chloroacetoacetamide provides a slower, more controlled reaction , which can be advantageous for ensuring high specificity towards cysteine. It is also a more economical reagent, a significant consideration in large-scale experiments.

The selection is therefore a strategic one. The scientist must weigh the need for rapid reaction kinetics against the potential for off-target effects, considering the specific nature of their protein or substrate and the ultimate goals of the experiment. Understanding the core chemical principles behind their reactivity empowers researchers to make an informed choice, optimizing their protocols for success.

References

- The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide. Benchchem.

- 2-Chloroacetamide: A Versatile Chemical Compound.

- Chloroacetamide - Wikipedia. Wikipedia.

- Optimizing 2-Bromoacetamide concentration to avoid over-alkyl

- The effect of leaving group on the SN2 reaction. YouTube.

- An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(1-phenylethyl)acetamide. Benchchem.

- 2-CHLORO-N-METHYLACETOACETAMIDE synthesis. ChemicalBook.

- Method for producing 2-chloroacetoacetamide.

- A Comparative Guide to 2'-Chloroacetanilide and 2'-Bromoacetanilide in Synthesis. Benchchem.

- 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers. Benchchem.

- Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.

- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Application Notes and Protocols for 2-Chloroacetamide-d4 in Quantit

- The Dual-Functionality of N-(3-azidophenyl)-2-chloroacetamide in Modern Drug Discovery: A Technical Guide. Benchchem.

- 2-Chloroacetamide CAS 79-07-2. Merck Millipore.

- Synthesis of 2-chloro-N-(1-phenylethyl)

- Leaving Group Stability - SN1 and SN2 Reactions. YouTube.

- 2-Chloroacetamide - MP Biomedicals. MP Biomedicals.

- Protein Alkylation: Exploring Techniques and Applications.

- A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity. Benchchem.

- Protocol for Bromoacetylation of Cysteine Residues in Proteins: Applic

- Protein Reduction, Alkylation, Digestion. University of Washington's Proteomics Resource.

- Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Read by QxMD.

- Chloroacetamide – Knowledge and References. Taylor & Francis Online.

Sources

- 1. Pannellum [sjf.edu]

- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 3. mpbio.com [mpbio.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. | Read by QxMD [read.qxmd.com]

- 16. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 17. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

2-Chloroacetoacetamide and Its N-Alkyl Derivatives: Phase Behavior, Physical Characteristics, and Protocols for High-Purity Synthesis

Introduction

The class of compounds encompassing 2-Chloroacetoacetamide (and structurally related N-alkylated derivatives) plays a critical role as reactive electrophilic intermediates in advanced organic synthesis. These alpha-chlorinated amides are extensively leveraged in agrochemical manufacturing, most notably serving as the primary precursors in the Perkow reaction to synthesize broad-spectrum organophosphate insecticides such as monocrotophos and dicrotophos (Bidrin). Because the physicochemical behavior—such as the melting point, density, and crystallization potential—varies drastically based on the degree of N-alkylation, understanding the thermodynamic profiles and structural causality of these variants is critical for researchers and formulation scientists.

Structural Causality and Phase Behavior

The melting point and phase state of 2-chloroacetoacetamide derivatives at ambient temperatures are dictated strictly by their capacity for intermolecular hydrogen bonding and crystal lattice symmetry[1].

-

Unsubstituted & Mono-substituted Variants (e.g., 2-Chloro-N-methylacetoacetamide): The presence of an N–H bond allows for a robust intermolecular hydrogen-bonding network. This stabilizing interaction significantly increases the lattice energy of the molecules. Consequently, 2-Chloro-N-methylacetoacetamide is an inherently stable, highly crystalline solid at room temperature, exhibiting a melting point between 78 °C and 80 °C[2].

-

Di-substituted Variants (e.g., N,N-Dimethyl-2-chloroacetoacetamide): The alkylation of both valences on the amide nitrogen eliminates hydrogen bond donor capabilities. Furthermore, the bulky N,N-dimethyl groups introduce steric hindrance that disrupts optimal geometric packing within the crystal lattice. This structural shift drastically lowers the melting point to roughly 36 °C[3]. Consequently, this specific derivative is highly prone to supercooling and is predominantly handled as a clear, light-yellow liquid or a low-melting solid at standard room temperatures (20–25 °C)[4].

Quantitative Physical Characteristics

The following table consolidates the critical thermodynamic and physical data for the parent compound and its primary industrial derivatives[2],,[3].

| Chemical Name | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point | Standard Physical State | Density |

| 2-Chloro-3-oxobutanamide | 67271-66-3 | 135.55 g/mol | Variable | 315.9 °C (pred.) | Solid / Liquid | ~1.305 g/cm³ |

| 2-Chloro-N-methylacetoacetamide | 4116-10-3 | 149.58 g/mol | 78 – 80 °C | 284.1 °C (pred.) | Crystalline Solid | ~1.225 g/cm³ |

| N,N-Dimethyl-2-chloroacetoacetamide | 5810-11-7 | 163.60 g/mol | 36 °C | 95 °C (at 0.7 mmHg) | Liquid / Low-Melting Solid | 1.161 – 1.203 g/mL |

Impurity Profiling: The Over-Chlorination Dilemma

During the synthesis of 2-chloroacetoacetamides via the halogenation of acetoacetamide precursors (often using sulfuryl chloride), the reaction frequently over-proceeds to yield a 2,2-dichloroacetoacetamide impurity[5]. This side product is exceptionally problematic because its boiling point and physical characteristics closely mirror those of the target monochloro-derivative, rendering standard fractional distillation largely ineffective.

The presence of this gem-dichloro impurity induces melting point depression in crystalline variants and heavily alters the refractive index of liquid variants. More critically, if left unpurified, the dichloro-amide reacts during downstream processing to yield highly toxic, undesirable dimethyllmethylcarbamyl-2-chloro-1-propen-2-yl phosphate byproducts[5].

To circumvent this, researchers utilize a highly selective hydrolytic degradation pathway .

Figure 1. Synthesis, selective hydrolytic purification, and downstream processing workflow.

Self-Validating Experimental Protocols

Selective Hydrolytic Purification of 2-Chloroacetoacetamide Derivatives

Causality & Logic: This protocol exploits the differing electrophilic susceptibilities of the mono-chloro versus gem-dichloro carbons. Maintaining a weakly basic environment exclusively hydrolyzes the 2,2-dichloro impurity without cleaving the desired monochloro amide bond[5].

-

Reactor Preparation: Charge a temperature-controlled glass-lined reactor with the crude N-alkyl-2-chloroacetoacetamide mixture (which may contain up to 25% dichloro-impurity).

-

Buffer/Base Addition: Semi-continuously introduce 0.1 M aqueous ammonia to the mixture. Monitor the pH strictly via an automated probe. Critical: The pH must be maintained precisely between 6.0 and 8.5. Dropping below pH 6 halts degradation, whereas exceeding pH 8.5 induces hydrolytic destruction of the target monochloro product.

-

Thermal Ramping: Elevate and hold the reaction temperature between 20 °C and 40 °C. Note: Reaction rates double at the upper thermal limit, but exceeding 50 °C initiates severe thermal degradation.

-

Validation & Monitoring: Agitate the mixture for 60 to 120 minutes. Extract 1 mL aliquots every 20 minutes for Gas Chromatography (GC) analysis until >85% of the 2,2-dichloroacetoacetamide is confirmed degraded.

-

Quenching & Recovery: Arrest the reaction by immediately acidifying the mixture to pH 2.0 using concentrated HCl. Extract the purified 2-chloroacetoacetamide selectively using methylene chloride. Wash, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

Rigorous Melting Point Determination (Capillary Method)

Causality & Logic: Because N,N-dimethyl-2-chloroacetoacetamide melts at approximately 36 °C[4], it often exhibits supercooling. Employing strict thermal ramping limits thermodynamic lag, preventing artificially elevated onset readings.

-

Sample Crystallization: For low-melting liquid samples, induce crystallization by chilling the vial to 4 °C in an ice bath and gently scratching the inner glass wall with a micro-spatula to introduce nucleation sites.

-

Capillary Loading: Pulverize the resultant crystals and firmly pack a 2–3 mm column into a standard glass melting point capillary tube. Tap the tube against a hard surface to eliminate air pockets.

-

Calibration: Calibrate the digital melting point apparatus using a traceable reference standard. (Use 1-Tetradecanol, mp ~38 °C, for the N,N-dimethyl variant; use Vanillin, mp ~82 °C, for the N-methyl variant).

-

Thermal Ramping: Rapidly heat the block at 5 °C/min until the temperature is exactly 10 °C below the anticipated melting point. Immediately drop the ramp rate to 1 °C/min .

-

Phase Observation: Record the Onset Temperature (the formation of the first microscopic droplet of liquid) and the Clear Point (complete liquefaction). A delta of ≤ 2 °C validates a high-purity crystalline matrix.

Safety and Toxicological Grounding

When handling any 2-chloroacetoacetamide derivatives, stringent safety protocols are mandatory. Based on international GHS classifications, these chemicals are categorised as:

-

H302: Harmful if swallowed (Acute oral toxicity)[6].

-

H315 / H318: Causes severe skin irritation and is capable of causing serious eye damage,[6].

-

H317: Prolonged exposure may cause an allergic skin reaction (Skin Sensitization)[1].

Storage Requirements: Materials must be stored in firmly sealed amber glass containers, flushed with inert gas (Nitrogen/Argon), and kept in an explosion-proof, refrigerated environment (2–8 °C) to mitigate slow thermal degradation and color darkening.

References

-

PubChem. (2025). 2-Chloro-N,N-dimethyl-3-oxobutanamide (CID 93011). National Center for Biotechnology Information.[Link]

-

Molbase. (n.d.). N,N-DIMETHYL-2-CHLOROACETOACETAMIDE Physical Properties. Saan Chemical Technology.[Link]

- United States Patent Office. (1969). US Patent 3,427,352: Purification of N-methyl-2-chloroacetoacetamide and N,N-dimethyl-2-chloroacetoacetamide.

Sources

- 1. 2-Chloro-N,N-dimethyl-3-oxobutanamide | C6H10ClNO2 | CID 93011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4116-10-3 CAS MSDS (2-CHLORO-N-METHYLACETOACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. molbase.com [molbase.com]

- 5. US3427352A - Purification of n-methyl-2-chloroacetoacetamide and n,n-dimethyl-2-chloroacetoacetoacetamide - Google Patents [patents.google.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-Chloroacetoacetamide: History, Discovery, and Modern Methodologies

Abstract

2-Chloroacetoacetamide (CAA), a vital bifunctional reagent, holds a significant position in the landscape of synthetic organic chemistry. Its unique structure, featuring both a reactive α-chloro group and an amide moiety, renders it an invaluable precursor for the synthesis of a diverse array of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive exploration of 2-chloroacetoacetamide, from its historical context and discovery to a detailed examination of its core synthesis methodologies. We will delve into the mechanistic underpinnings of various synthetic routes, present field-proven experimental protocols, and offer quantitative insights to guide researchers, scientists, and drug development professionals in their endeavors.

Introduction: The Significance of a Versatile Building Block

2-Chloroacetoacetamide (ClCH₂CONH₂) is a colorless to pale yellow crystalline solid that serves as a cornerstone in numerous synthetic pathways.[1][2] Its utility stems from the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution, and the presence of the amide functional group which can participate in various chemical transformations.[3] This dual reactivity has established CAA as a critical intermediate in the production of a wide range of commercially important compounds, including but not limited to:

-

Pharmaceuticals: As a precursor in the synthesis of various active pharmaceutical ingredients (APIs).

-

Agrochemicals: A key component in the manufacture of herbicides such as alachlor and metolachlor.[4]

-

Fine Chemicals: Used in the production of dyes, pigments, and other specialty chemicals.[5]

This guide aims to provide a holistic understanding of the synthesis of this important molecule, empowering researchers with the knowledge to make informed decisions in their synthetic strategies.

Historical Perspective and the Evolution of Synthesis

The journey of 2-chloroacetoacetamide synthesis is intrinsically linked to the broader development of amidation and halogenation reactions in organic chemistry. Early methods for the preparation of acyl amides, including the heating of ammonium salts of the corresponding acids and the reaction between acyl halides and ammonia, were often plagued by the formation of undesirable by-products and difficulties in purification.[6] The reactive nature of the chlorine substituent in chloroacetamide presented additional challenges, leading to the formation of impurities like ammonium chloride and amino acetic acid.[6]

The evolution of synthetic methodologies has been driven by the need for higher yields, improved purity, and more environmentally benign processes. This has led to the exploration of various starting materials and reaction conditions, moving from rudimentary approaches to more sophisticated and controlled synthetic strategies.

Core Synthesis Methodologies: A Detailed Exploration

The synthesis of 2-chloroacetoacetamide can be broadly categorized into three primary approaches, each with its own set of advantages and mechanistic nuances.

Method 1: Chloroacetylation of Ammonia with Chloroacetyl Chloride

This is arguably the most direct and widely employed method for the synthesis of 2-chloroacetoacetamide. The reaction involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of chloroacetyl chloride.

3.1.1. Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to form 2-chloroacetoacetamide. The released hydrogen chloride immediately reacts with excess ammonia to form ammonium chloride.[7][8]

Caption: Mechanism of Ammonolysis of Chloroacetic Acid Esters.

3.2.2. Experimental Protocol

This procedure, as described in a patent by The Dow Chemical Company, emphasizes the use of anhydrous ammonia to achieve a high-purity product. [6] Step-by-Step Methodology:

-

Reaction Setup: A flask fitted with an agitator, a gas inlet tube, and a cooling system is charged with a lower alkyl ester of monochloroacetic acid (e.g., methyl or ethyl chloroacetate). [6]2. Introduction of Anhydrous Ammonia: Anhydrous gaseous ammonia is bubbled through the ester while maintaining the temperature between -10°C and 20°C with agitation. [6]3. Crystallization: As the reaction progresses, 2-chloroacetamide crystallizes from the reaction mixture.

-

Isolation and Drying: The crystalline product is collected by filtration and dried without washing. A second crop of crystals can be obtained by concentrating the filtrate. [6] 3.2.3. Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield | 87.6% (of theoretical) | [6] |

| Purity | High (e.g., 0.06% inorganic chlorine) | [6] |

| Reaction Temperature | -10°C to 20°C | [6] |

| Key By-product | Alcohol (corresponding to the ester) | [6] |

Method 3: Chlorination of Acetoacetamide

This method involves the direct chlorination of acetoacetamide to introduce the chlorine atom at the α-position. Various chlorinating agents can be employed for this transformation.

3.3.1. Reaction Mechanism

The mechanism of this reaction can vary depending on the chlorinating agent and reaction conditions. In a patented method using trichloroisocyanuric acid (TCCA), the reaction likely proceeds through an enol or enolate intermediate of acetoacetamide, which then attacks the electrophilic chlorine of the TCCA. [9]

Caption: Plausible Mechanism for the Chlorination of Acetoacetamide.

3.3.2. Experimental Protocol

A patented procedure outlines the use of trichloroisocyanuric acid in an ethanol solvent. [9] Step-by-Step Methodology:

-

Reaction Setup: A mixture of acetoacetamide and ethanol is prepared in a reaction vessel.

-

Addition of Chlorinating Agent: Trichloroisocyanuric acid is added to the mixture, with the molar ratio of TCCA to acetoacetamide being carefully controlled (e.g., 0.30 to 0.38). The addition is performed at a controlled temperature (e.g., 0°C or 30°C). [9]3. Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC).

-

Work-up and Isolation: After the reaction is complete, insoluble by-products (mainly isocyanuric acid) are removed by filtration. The crude 2-chloroacetoacetamide can be obtained by concentrating the filtrate or by adding a non-polar solvent to induce crystallization. [9]5. Purification: The crude product can be further purified by washing, drying, and recrystallization. [9] 3.3.3. Quantitative Data Summary

| Parameter | Value | Reference |

| Yield of 2-chloroacetoacetamide | 79% (at 30°C) | [9] |

| By-products | 2,2-dichloroacetoacetamide (11%), Unreacted acetoacetamide (10%) | [9] |

| Solvent | Ethanol | [9] |

| Chlorinating Agent | Trichloroisocyanuric acid (TCCA) | [9] |

Concluding Remarks and Future Outlook

The synthesis of 2-chloroacetoacetamide has evolved significantly, with modern methodologies offering high yields and purity. The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired purity of the final product, and scalability of the process. The direct chloroacetylation of ammonia and the ammonolysis of chloroacetic acid esters represent robust and industrially viable methods. The chlorination of acetoacetamide offers an alternative approach, though it may require more careful control to minimize the formation of di-chlorinated by-products.

Future research in this area will likely focus on the development of even more efficient, cost-effective, and environmentally friendly synthetic protocols. This may involve the exploration of novel catalysts, green solvents, and continuous flow processes to further optimize the production of this indispensable chemical intermediate.

References

- Method for producing 2-chloroacetoacetamide. (2019). Google Patents.

- Preparation of chloroacetamide. (1943). Google Patents.

- Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (2013). Google Patents.

-

Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3461-3484. Retrieved from [Link]

-

An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). Taylor & Francis Online. Retrieved from [Link]

- N, the preparation method of N-dimethyl chloroacetamide. (2006). Google Patents.

- Process for the manufacture of α-chloracetoacetamides. (1980). Google Patents.

-

Chloroacetic Acid: Reactions, Production And Uses. (2025). Chemcess. Retrieved from [Link]

- Synthesis method of 2-(2-chloroethoxy) acetic acid. (2010). Google Patents.

-

Chloroacetamide. (n.d.). PubChem. Retrieved from [Link]

-

2-CHLOROACETAMIDE. (n.d.). International Labour Organization. Retrieved from [Link]

- Preparation of monochloroacetoacetamides. (1969). Google Patents.

-

Reactions of Acyl Chlorides with Ammonia. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. (2015). ResearchGate. Retrieved from [Link]

-

2-Chloro-N,N-dimethyl-3-oxobutanamide. (n.d.). PubChem. Retrieved from [Link]

-

Explaining the reaction between acyl chlorides and ammonia - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]

- Purification of n-methyl-2-chloroacetoacetamide and n,n-dimethyl-2-chloroacetoacetoacetamide. (1969). Google Patents.

-

Safety Data Sheet: 2-chloroacetamide. (2020). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Synthesis and properties of quaternary ammonium chloride-functionalized poly(hydroxyurethane) films. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

2-Chloroacetamide. (n.d.). MP Biomedicals. Retrieved from [Link]

-

2-Chloroacetamide - information sheet. (2009). Canada.ca. Retrieved from [Link]

- Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. (1991). Google Patents.

-

Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (2012). ResearchGate. Retrieved from [Link]

-

An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). Taylor & Francis Online. Retrieved from [Link]

-

Acid Chloride + Ammonia = Amide (Mechanism). (2022). YouTube. Retrieved from [Link]

Sources

- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. WO2019146508A1 - Method for producing 2-chloroacetoacetamide - Google Patents [patents.google.com]

The Fulcrum of Synthesis: A Technical Guide to 2-Chloroacetoacetamide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Chloroacetoacetamide (ClCH₂CONH₂) is a reactive and versatile chemical intermediate that holds a pivotal position in the landscape of pharmaceutical synthesis. Its bifunctional nature, characterized by a reactive α-chloro group and a primary amide, renders it an invaluable building block for the construction of a diverse array of heterocyclic and acyclic scaffolds that form the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and strategic applications of 2-chloroacetoacetamide in drug development. We will delve into detailed synthetic protocols, mechanistic insights, and case studies of its role in the preparation of key pharmaceutical compounds. This document is intended to serve as a comprehensive resource for researchers and scientists, offering both foundational knowledge and practical insights to leverage the full potential of this essential intermediate.

Introduction: The Strategic Importance of 2-Chloroacetoacetamide

2-Chloroacetoacetamide, a colorless to pale yellow crystalline solid, is a cornerstone of modern medicinal chemistry.[1][2] Its significance lies in its ability to readily undergo nucleophilic substitution at the α-carbon, making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity is the key to its utility in constructing carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are fundamental to the assembly of many pharmaceutical-relevant ring systems.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄ClNO | [3][4] |

| Molar Mass | 93.51 g/mol | [3][4] |

| Appearance | Colorless to yellow crystals | [1][3] |

| Melting Point | 116-118 °C | [3][5] |

| Boiling Point | 224.5 °C | [3] |

| Solubility | Soluble in water (90 g/L at 25°C), ethanol. Very slightly soluble in ether. | [3][5] |

| CAS Number | 79-07-2 | [6] |

Synthesis of 2-Chloroacetoacetamide: A Practical Guide

The efficient and high-purity synthesis of 2-chloroacetoacetamide is critical for its application as a pharmaceutical intermediate. Two primary methods are prevalent in both laboratory and industrial settings.

Method 1: Ammonolysis of Chloroacetyl Chloride

This classic and straightforward method involves the reaction of chloroacetyl chloride with ammonia. The reaction is typically carried out at low temperatures to control its exothermic nature and minimize the formation of byproducts.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of aqueous ammonia (e.g., 25-30%).

-

Cooling: Cool the ammonia solution to -10°C to -5°C using an ice-salt bath.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride dropwise from the dropping funnel to the cooled and stirred ammonia solution, maintaining the temperature below 0°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours.

-

Isolation: The product, 2-chloroacetamide, will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove ammonium chloride and other water-soluble impurities. The product can be further purified by recrystallization from ethanol or water.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction between an acid chloride and ammonia is highly exothermic. Low temperatures are crucial to prevent side reactions, such as the hydrolysis of chloroacetyl chloride and the formation of over-alkylated products.

-

Excess Ammonia: Using an excess of ammonia ensures that there is enough base to neutralize the hydrochloric acid byproduct, preventing the protonation of the ammonia nucleophile.

Method 2: Chlorination of Acetoacetamide

An alternative approach involves the direct chlorination of acetoacetamide. This method can offer high yields and is amenable to large-scale production. A notable example utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent in an ethanol solvent.[7]

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, prepare a mixture of acetoacetamide and ethanol.

-

Chlorinating Agent: At a controlled temperature, typically between 0°C and 30°C, add trichloroisocyanuric acid (TCCA) portion-wise to the stirred mixture.[7] The molar ratio of TCCA to acetoacetamide is crucial and is generally in the range of 0.30 to 0.38.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.[7]

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove insoluble by-products. The filtrate, containing the dissolved 2-chloroacetoacetamide, is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-heptane, to yield high-purity 2-chloroacetoacetamide.[7]

Trustworthiness of the Protocol: This method, as detailed in patent literature, provides a self-validating system by including analytical monitoring steps (GC analysis) to ensure reaction completion and control over impurity profiles.[7]

The Core Reactivity: Nucleophilic Substitution Reactions

The synthetic utility of 2-chloroacetoacetamide is dominated by the high reactivity of the α-carbon towards nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group and the good leaving group ability of the chloride ion facilitate nucleophilic substitution, primarily through an Sₙ2 mechanism.

Caption: General Sₙ2 mechanism of 2-chloroacetoacetamide.

This reactivity allows for the introduction of a wide variety of functional groups, making 2-chloroacetoacetamide a versatile precursor for a multitude of pharmaceutical scaffolds.

Applications in Pharmaceutical Synthesis: Case Studies

The true value of 2-chloroacetoacetamide as a pharmaceutical intermediate is best illustrated through its application in the synthesis of marketed drugs and biologically active molecules.

Synthesis of Sulfonamide Antibacterials: The Case of Sulfamethoxazole

While many modern syntheses of sulfamethoxazole may utilize alternative routes, the fundamental bond formations highlight the type of transformations where 2-chloroacetamide chemistry is relevant. The core structure of many sulfonamides can be conceptually derived from intermediates prepared using chloroacetamide derivatives. For instance, the synthesis of related sulfa drugs like sulfamethylpyrazine and sulfonamide-3-methoxypyrazine explicitly utilizes 2-chloroacetamide.[6]

Building Heterocyclic Scaffolds: The Hantzsch Thiazole Synthesis

A classic and powerful application of α-halo carbonyl compounds like 2-chloroacetoacetamide is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl with a thioamide to form a thiazole ring, a common motif in pharmaceuticals.

Caption: Workflow for the Hantzsch thiazole synthesis.

Experimental Protocol (General):

-

Reaction Mixture: In a suitable solvent such as ethanol, dissolve thiourea and 2-chloroacetoacetamide.

-

Reaction Conditions: The reaction is often carried out at reflux temperature.

-

Cyclization: The initial nucleophilic substitution is followed by an intramolecular cyclization and dehydration to form the thiazole ring.

-

Isolation and Purification: The product can be isolated by cooling the reaction mixture and collecting the precipitated solid. Purification is typically achieved by recrystallization.

This reaction is highly versatile, and by using substituted thioureas, a wide range of functionalized 2-aminothiazoles can be synthesized. These thiazole derivatives are precursors to numerous drugs with activities including antibacterial, antifungal, and anti-inflammatory properties.[8]

Synthesis of Local Anesthetics: The Lidocaine Precursor

While lidocaine itself is an N-substituted derivative, its synthesis showcases the fundamental chloroacetylation reaction. The first step in the classical synthesis of lidocaine involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form α-chloro-2,6-dimethylacetanilide. This intermediate is structurally analogous to N-substituted derivatives of 2-chloroacetamide.

Caption: Synthesis of a lidocaine precursor.

The subsequent step in the synthesis of lidocaine involves the nucleophilic substitution of the chloride by diethylamine, further demonstrating the core reactivity of the chloroacetamide moiety.

Safety and Handling

2-Chloroacetoacetamide is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed and may cause skin sensitization.[1][4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloroacetoacetamide is a deceptively simple molecule that packs a powerful punch in the world of pharmaceutical synthesis. Its predictable and versatile reactivity makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reaction mechanisms, and safe handling is essential for any researcher or scientist involved in drug discovery and development. This guide has provided a comprehensive overview of these aspects, with the aim of empowering the scientific community to continue to innovate and create new therapeutic agents based on this fundamental building block.

References

-

ChemBK. (2025, August 19). 2-chloro acetamide. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Chloroacetamide. Retrieved from [Link]

-

A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012, June 22). Heterocycles, 85(8), 1939-1949. Retrieved from [Link]

-

2-Chloroacetamide: A Versatile Chemical Compound. (n.d.). Retrieved from [Link]

-

ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.). Retrieved from [Link]

-

Synthesis and antimicrobial activity of 2-aminothiazole derivatives. (2016, May 27). Der Pharma Chemica, 8(10), 86-91. Retrieved from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010, August 1). International Journal of PharmTech Research, 2(3), 1834-1838. Retrieved from [Link]

-

Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3375-3398. [Link]

-

PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

-

MP Biomedicals. (n.d.). 2-Chloroacetamide. Retrieved from [Link]

-

Montiel Achong, J. A. (2016). Chloroacetamides as valuable synthetic tools to access nitrogen-containing heterocycles using both radical and non-radical processes (Doctoral dissertation, Universitat de Barcelona). Retrieved from [Link]

- Ueki, K., & Ishikawa, J. (2019). Method for producing 2-chloroacetoacetamide. (Patent No. WO 2019/146508 A1). World Intellectual Property Organization.

-

A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. (2018). ACS Omega, 3(11), 15995-16005. [Link]

-

El-Sayed, N. N. E., et al. (2026, February 13). Dual-targeting sulfamethoxazole derivatives overcome multidrug resistance in ESKAPE pathogens by inhibiting quorum sensing and efflux pumps. European Journal of Medicinal Chemistry, 266, 116123. [Link]

-

Synthesis and Characterization of Sulfamethoxazole Derivatives. (2025, August 15). Journal of Drug Delivery and Therapeutics, 15(8-S), 1-10. [Link]

-

Nagariya, A. K., et al. (2019, February 1). Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide”. Journal of Pharmacy Research, 3(3), 451-453. [Link]

-

Synthesis of 2-substituted pyrazine derivatives as antibacterial agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3468. [Link]

-

Hoffman Fine Chemicals. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

-

Hosseininezhad, S. (2022, December). Sulfonamide Scaffold Synthesis Methods: A Review. In 2nd International Conference on Chemical, Biological, and Environmental Sciences (ICCBES 2022). [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 1033-1037. Retrieved from [Link]

-

Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity. (2022, July 24). International Journal of Drug Delivery Technology, 12(3), 1335-1340. [Link]

-

A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (2015, February 15). Journal of Chemical Research, 39(2), 114-116. [Link]

-

View of Synthesis and Characterization of Sulfamethoxazole Derivatives. (2025, August 15). Journal of Drug Delivery and Therapeutics. [Link]

-

Various methods for the synthesis of 2-aminothiazoles. (2022). RSC Advances, 12(45), 29337-29355. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. (2024, February 21). ACS Omega. [Link]

-

Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4), 55-64. [Link]

- Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method. (2020).

-

Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. (2004). Journal of AOAC International, 87(4), 953-961. [Link]

-

Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281. Retrieved from [Link]

- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006).

Sources

- 1. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 2. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 3. Comprehensive Overview of 2-Chloroacetamide [trust-chem.com]

- 4. 2-Chloroacetamide for synthesis 79-07-2 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. News - Exploring the Functional Uses of 2-Chloroacetamide in Chemical Synthesis [hschemraw.com]

- 7. WO2019146508A1 - Method for producing 2-chloroacetoacetamide - Google Patents [patents.google.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Protocol for Hantzsch thiazole synthesis with 2-Chloroacetoacetamide

An Application Note and Detailed Protocol for the Synthesis of 2-Aminothiazole-4-carboxamide via Hantzsch Thiazole Synthesis with 2-Chloroacetoacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Hantzsch thiazole synthesis, with a specific focus on a proposed protocol utilizing 2-chloroacetoacetamide to yield 2-aminothiazole-4-carboxamide. The thiazole moiety is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals, and this guide is intended to provide both the theoretical underpinnings and practical steps for its synthesis.[1][2][3]

Introduction to the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings.[1][4] The reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[1][4] Its enduring popularity in organic and medicinal chemistry is a testament to its reliability, generally high yields, and the stability of the resulting thiazole products.[1] The ability to introduce a variety of substituents onto the thiazole ring makes it an invaluable tool in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery.[1]

The target molecule of this protocol, 2-aminothiazole-4-carboxamide, is of particular interest as the 2-aminothiazole scaffold is a privileged structure in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][3][5][6]

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[1][5][7] The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide (in this case, thiourea) on the α-carbon of the α-halocarbonyl compound (2-chloroacetoacetamide). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

The key steps are as follows:

-

Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in 2-chloroacetoacetamide in an SN2 reaction. This forms an S-alkylated intermediate.[5][7]

-

Intramolecular Cyclization: The nitrogen atom of the S-alkylated intermediate then performs a nucleophilic attack on the carbonyl carbon of the acetamide moiety, leading to the formation of a five-membered ring intermediate.[5][7]

-

Dehydration: The cyclized intermediate undergoes dehydration (loss of a water molecule) to yield the final aromatic 2-aminothiazole-4-carboxamide.[1][5][7]

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Proposed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of 2-aminothiazole-4-carboxamide from 2-chloroacetoacetamide and thiourea using conventional heating.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 2-Chloroacetoacetamide | 121.55 | 6.08 g | 50 | 1.0 |

| Thiourea | 76.12 | 4.19 g | 55 | 1.1 |

| Ethanol (95%) | - | 100 mL | - | - |

| Sodium Carbonate (5% aq. solution) | - | 50 mL | - | - |

| Deionized Water | - | As needed | - | - |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

Spatula

-

pH paper or pH meter

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.19 g (55 mmol) of thiourea in 100 mL of 95% ethanol. Gentle warming may be required to fully dissolve the thiourea.

-

Addition of Reactant: Once the thiourea is dissolved, add 6.08 g (50 mmol) of 2-chloroacetoacetamide to the solution.

-